molecular formula C15H19BN2O2 B1456638 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1002334-12-4

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1456638
CAS No.: 1002334-12-4
M. Wt: 270.14 g/mol
InChI Key: XPAJFLOIPDXRRD-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C16 H21 B N2 O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. The molecular weight of this compound is 274.168 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound serves as a raw substitute material in the synthesis of various organic intermediates. Studies like those by Liao et al. (2022) have detailed the synthesis and characterization, confirming structures through techniques like FT-IR, NMR, and X-ray diffraction. DFT studies are also performed to validate molecular structures (Liao et al., 2022).

  • Crystal Structure and DFT Study : Research by Yang et al. (2021) provides insights into the crystal structure and molecular conformations of similar compounds. The use of density functional theory (DFT) complements experimental methods like X-ray diffraction to understand molecular structure characteristics (Yang et al., 2021).

Applications in Drug Synthesis

  • Intermediate in Biologically Active Compounds : This compound acts as an important intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) demonstrated its use in synthesizing intermediates for drugs like crizotinib, confirming structures through MS and NMR spectroscopy (Kong et al., 2016).

  • Antibacterial and Antioxidant Properties : Some derivatives of 1-Phenyl-1H-pyrazole have shown potential in antibacterial and antioxidant activities. Rai et al. (2009) synthesized novel oxadiazole derivatives exhibiting significant antibacterial activity (Rai et al., 2009).

Nanoparticle Formation

  • Fluorescence Emission in Nanoparticles : Fischer et al. (2013) utilized similar compounds in the creation of nanoparticles. These nanoparticles exhibited bright fluorescence emission, crucial in applications like bioimaging (Fischer et al., 2013).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-10-17-18(11-12)13-8-6-5-7-9-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAJFLOIPDXRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719245
Record name 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002334-12-4
Record name 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.07 g, 0.0003 mol) and phenylboronic acid (0.083 g, 0.00068 mol) were combined in DMF (1.50 mL, 0.0194 mol). Then copper(II) diacetate (0.010 g, 0.000055 mol) and pyridine (0.069 mL, 0.00085 mol) were added. The reaction was heated in an open tube to 80° C. for 40 minutes. The reaction was complete by HPLC, allowed to cool to rt, taken up in ethyl acetate, and washed with water saturated with sodium carbonate. The organic layer was washed with brine, dried over magnesium sulfate and concentrated to give 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazo, 0.09 gm as an oily residue, LC/MS (M+H)+: 271.
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.083 g
Type
reactant
Reaction Step Two
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Quantity
1.5 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
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0.069 mL
Type
reactant
Reaction Step Five
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0.01 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner as 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole starting with 4-bromo-1-phenyl-1H-pyrazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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